molecular formula C15H9FN4 B2635235 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339025-73-9

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2635235
CAS No.: 339025-73-9
M. Wt: 264.263
InChI Key: KOTBDAKLJGRKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline” is a chemical compound with the molecular formula C15H9FN4 . It belongs to the class of compounds known as triazoloquinazolines .


Synthesis Analysis

Triazoloquinazolines can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the oxidative cyclization of hydrazones with bromine in glacial acetic acid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazoloquinazoline core with a fluorophenyl group attached . The exact 3D structure can be obtained from databases like ChemSpider .

Scientific Research Applications

Anticancer Activity

A study explored the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet the structural requirements essential for anticancer activity. These derivatives, including variations close to the specified compound, were evaluated for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines. Notably, some compounds demonstrated significant cytotoxic effects, indicating potential as anticancer agents (B. N. Reddy et al., 2015).

Antibacterial and Antifungal Properties

Another area of research involves the antimicrobial properties of triazolo[4,3-c]quinazoline derivatives. Studies have synthesized and characterized compounds for their antibacterial activities. For instance, certain fluorine-containing quinoline derivatives were evaluated for their effectiveness against various bacterial strains, underscoring the compound's potential in developing new antimicrobial agents (B. S. Holla et al., 2005).

Photophysical Properties

Research into the photophysical properties of triazoloquinazoline derivatives has revealed their potential in material science, particularly for applications requiring fluorescent properties. The synthesis of amino-[1,1′]-biphenyl-containing derivatives demonstrated broad-wavelength emission and high fluorescent quantum yields, suggesting uses in optical materials and sensors (A. E. Kopotilova et al., 2023).

Synthesis and Chemical Properties

Efforts in the synthesis of triazolo[4,3-c]quinazoline derivatives have also been documented, focusing on developing new methods for creating these compounds with potential biological and material applications. An efficient synthesis approach for 3-(1-hydroxyalkyl)[1,2,4]-triazolo[4,3-c]quinazolines was described, which is significant for expanding the utility and exploration of such compounds in various scientific fields (M. Adib et al., 2010).

Biochemical Analysis

Biochemical Properties

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . It is readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Cellular Effects

The cytotoxic effect of this compound was assessed against various cancer cell lines . It was found that this compound can induce apoptosis and arrest the cell cycle at the G2–M phase . Furthermore, it showed a significant increase in the level of BAX and a marked decrease in the level of Bcl-2 compared to the control cells .

Molecular Mechanism

The results of molecular docking and pharmacokinetic studies suggested that PCAF binding could be the mechanism of action of these derivatives . It was hypothesized that the DNA binding and/or Topo II inhibition would participate in the noted cytotoxicity of the synthesized compounds .

Temporal Effects in Laboratory Settings

The trifluoromethyl group was reported to have a positive effect on the activity of bioactive molecules. It can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .

Transport and Distribution

The trifluoromethyl group in this compound was reported to enhance membrane permeation , suggesting that it may be readily transported across cellular membranes. Specific transporters or binding proteins that it interacts with are not currently known.

Subcellular Localization

The subcellular localization of this compound is not currently available in the literature. Given its potential interactions with DNA and enzymes such as Topo II , it may be localized to the nucleus where these targets are found.

Properties

IUPAC Name

3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4/c16-12-7-3-1-5-10(12)14-18-19-15-11-6-2-4-8-13(11)17-9-20(14)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTBDAKLJGRKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.